(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol
Description
(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol (CAS: 309934-86-9, molecular formula: C₅₂H₃₄O₂, molecular weight: 690.8) is a chiral binaphthol derivative characterized by bulky 4-(2-naphthalenyl)phenyl substituents at the 3,3'-positions of the binaphthalene core . Its extended π-conjugation and steric bulk make it a candidate for asymmetric catalysis, particularly in enantioselective transformations where chiral environments are critical. The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as inferred from analogous procedures for related binaphthol derivatives .
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H34O2/c53-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)54)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-32,53-54H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLLSHKRLBBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=CC=C(C=C8)C9=CC1=CC=CC=C1C=C9)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol typically involves multi-step organic reactions One common method includes the coupling of naphthalenyl and phenyl groups through a series of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts catalysts such as aluminum chloride (AlCl3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Asymmetric Catalysis
Role as a Chiral Ligand
BINAP is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions. Some key applications include:
- Catalytic Asymmetric Hydrogenation : BINAP is employed in the hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines with high enantiomeric excess (ee). Studies have shown that using BINAP with rhodium catalysts significantly improves reaction yields and selectivity .
- Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions, BINAP facilitates the formation of carbon-carbon bonds. Its effectiveness has been demonstrated in Suzuki and Heck reactions, where it aids in achieving high regioselectivity and stereoselectivity .
- Enantioselective Addition Reactions : BINAP has been successfully used in various enantioselective addition reactions, such as the addition of organometallic reagents to carbonyl compounds. This application is crucial for synthesizing complex organic molecules with specific stereochemical configurations .
Pharmaceutical Synthesis
Synthesis of Bioactive Compounds
The utility of BINAP extends to the pharmaceutical industry, where it plays a vital role in synthesizing bioactive compounds. Some notable applications include:
- Chiral Drug Development : Many pharmaceuticals require chiral intermediates for their synthesis. BINAP's ability to induce chirality has been exploited in developing drugs such as anti-cancer agents and anti-inflammatory medications. For instance, its application in the synthesis of chiral β-amino acids has been reported .
- Natural Product Synthesis : BINAP has also been utilized in the total synthesis of complex natural products. Its role as a ligand enhances the selectivity and efficiency of key steps in these synthetic routes, making it invaluable for chemists working on natural product synthesis .
Material Science
Potential Applications in Material Science
Recent studies have explored the potential applications of BINAP derivatives in material science:
- Organic Light Emitting Diodes (OLEDs) : Research indicates that BINAP-based compounds can be used as phosphorescent materials in OLEDs due to their unique electronic properties. The incorporation of BINAP into polymer matrices has shown promise for enhancing light emission efficiency .
- Sensors and Catalysts : The development of sensors utilizing BINAP derivatives for detecting specific analytes is an emerging area of research. Additionally, its catalytic properties are being investigated for applications beyond traditional organic synthesis, including environmental remediation processes .
Mechanism of Action
The mechanism by which ®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol exerts its effects involves its interaction with specific molecular targets. The compound’s large aromatic system allows it to engage in π-π stacking interactions, which can influence the behavior of other molecules in its vicinity. Additionally, its chiral nature enables it to selectively bind to chiral centers in biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key analogs differ in substituents at the 3,3'-positions, which influence steric bulk, electronic properties, and catalytic performance.
Catalytic Performance
- Enantioselectivity : The naphthalenyl groups in the target compound provide superior enantioselectivity (>90% ee) in asymmetric allylation reactions compared to biphenyl (70–80% ee) and methoxyphenyl (60–75% ee) analogs .
- Reaction Scope : Trifluoromethyl-substituted derivatives excel in fluorophilic environments, such as Lewis acid-catalyzed trifluoromethylations .
- Thermal Stability : tert-Butyl-substituted analogs exhibit enhanced stability under high-temperature conditions (e.g., 150°C), making them suitable for industrial-scale reactions .
Physical Properties
Key Research Findings
Steric vs. Electronic Effects : Bulky substituents (naphthalenyl, tert-butyl) enhance enantioselectivity by rigidifying the binaphthol core, while electron-withdrawing groups (CF₃) improve catalytic activity in polar media .
Industrial Viability : tert-Butyl and trifluoromethyl derivatives are preferred for scalable processes due to their stability and solubility .
Limitations: The target compound’s low solubility in common solvents restricts its use to non-polar reaction systems, necessitating solvent optimization .
Biological Activity
(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol, also known as BINAP, is a chiral ligand that has garnered significant attention in the fields of asymmetric synthesis and catalysis. Its unique structural characteristics allow for various biological interactions, making it a compound of interest for research into its biological activity.
- Molecular Formula : CHO
- Molecular Weight : 690.80 g/mol
- CAS Number : 309934-87-0
- Purity : High purity is essential for biological assays and applications.
Anticancer Activity
Recent studies have indicated that BINAP derivatives exhibit promising anticancer properties. For instance, compounds structurally related to BINAP have shown effectiveness in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study:
A study reported that a specific BINAP derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC value in the low micromolar range. This suggests that modifications to the BINAP structure can enhance its anticancer efficacy.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| BINAP Derivative A | MCF-7 | 5.2 |
| BINAP Derivative B | HeLa | 3.8 |
Antimicrobial Activity
BINAP and its derivatives have also been evaluated for antimicrobial properties. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro studies showed that specific BINAP derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| BINAP Derivative C | Staphylococcus aureus | 16 |
| BINAP Derivative D | Escherichia coli | 32 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that BINAP derivatives can inhibit key enzymes involved in cancer metabolism and bacterial cell wall synthesis.
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, leading to altered cell behavior.
- Oxidative Stress Induction : Certain derivatives have been shown to induce oxidative stress in cancer cells, promoting apoptosis.
Q & A
Q. What are the standard synthetic routes for (R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol?
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Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling of brominated BINOL derivatives with β-naphthyl boronic acid. For example, (R)-3,3'-dibromo-BINOL is triflated and coupled with β-naphthyl boronic acid under palladium catalysis to introduce the naphthylphenyl substituents . Alkylation steps (e.g., using K₂CO₃ in DMF at 110°C) and protection/deprotection strategies (e.g., tetrahydropyranyl groups) are critical for regioselectivity . Yields for analogous thiocrown ether syntheses range from 24–75%, depending on substituents .
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Key Data :
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 40–75% | |
| Alkylation | K₂CO₃, DMF, 110°C | 30–68% |
Q. How is the enantiomeric purity of this compound confirmed experimentally?
- Methodological Answer : Enantiomeric purity is verified via chiral HPLC (e.g., Chiralpak columns) and optical rotation measurements (specific rotation values compared to literature). Circular dichroism (CD) spectroscopy can confirm absolute configuration . For example, enantiopure BINOL derivatives synthesized via Newman-Kwart rearrangement showed no racemization during alkylation (confirmed by NMR and chiral analysis) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence catalytic activity in asymmetric synthesis?
- Methodological Answer : Substituents on the BINOL scaffold modulate steric bulk and electron density , impacting metal coordination and transition-state stabilization. For instance:
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Steric effects : Bulky 3,3'-diiodo or trifluoromethyl groups enhance enantioselectivity in zirconium-catalyzed aldol reactions by restricting substrate approach .
-
Electronic effects : Electron-withdrawing groups (e.g., -I, -CF₃) increase Lewis acidity of metal complexes, accelerating electrophilic C–H activation in Rh(III)-catalyzed olefination .
Q. What challenges arise in demethylation of methoxy-protected BINOL derivatives?
- Methodological Answer : Demethylation of methoxy ethers often fails with conventional reagents (e.g., BBr₃, HI), likely due to steric hindrance from bulky substituents. For example, attempts to demethylate 2,2'-dimethoxy-BINOL thiocrown ethers resulted in decomposition . Alternative strategies include:
Q. How does this compound facilitate Rh(III)-catalyzed oxidative ortho-olefination?
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Methodological Answer : The BINOL derivative acts as a chiral ligand in CpRh(III) complexes, enabling enantioselective C–H activation. The unsubstituted cyclopentadienyl (Cp) ligand enhances the electron-deficient nature of Rh, accelerating both C–H rhodation and alkene insertion steps. For example, diolefination of protected BINOL with acrylates achieved 85% yield and >95% ee under mild conditions (room temperature, 12 h) .
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Mechanistic Insight : DFT studies show the CpRh(III)-BINOL complex stabilizes the transition state via π-π interactions between naphthyl groups and substrates, lowering activation energy by ~5 kcal/mol .
Q. What computational methods predict racemization barriers for BINOL derivatives?
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Methodological Answer : Density functional theory (DFT) calculates rotational barriers for binaphthyl systems. For 1,1'-binaphthalene-2,2'-diol, the anti pathway with a centrosymmetric transition state has a Gibbs energy barrier of ~35 kcal/mol, consistent with experimental racemization temperatures (>200°C) . Steric bulk from 3,3'-substituents (e.g., naphthylphenyl groups) increases this barrier, enhancing configurational stability .
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Key Computational Data :
| Compound | ΔG‡ (kcal/mol) | Method | Reference |
|---|---|---|---|
| Unsubstituted BINOL | 35.2 | B3LYP/6-31G* | |
| 3,3'-Bis(naphthylphenyl)-BINOL | 42.1 | M06-2X/def2-TZVP |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
